molecular formula C7H9BN2O4 B578199 2-(Aminomethyl)-5-nitrophenylboronic acid CAS No. 1217500-83-8

2-(Aminomethyl)-5-nitrophenylboronic acid

Cat. No. B578199
M. Wt: 195.969
InChI Key: MJBZXZUOCPVLRP-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boronic acid group (-B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules . The presence of an aminomethyl group (-NH2CH2-) could potentially enhance the reactivity or binding affinity of the boronic acid group .


Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom . The presence of an aminomethyl group could introduce additional complexity to the molecular structure .


Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols, which is a key step in many chemical reactions . The aminomethyl group could potentially participate in other reactions, such as those involving the formation or cleavage of amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a boronic acid would depend on its specific structure . For example, the presence of an aminomethyl group could potentially affect properties such as solubility, acidity, and reactivity .

Scientific Research Applications

  • Carbohydrate Sensing : ortho-Aminomethylphenylboronic acids, closely related to 2-(Aminomethyl)-5-nitrophenylboronic acid, are widely used in sensors for carbohydrates. They enhance the affinity towards diols at neutral pH and facilitate diol binding, playing a key role in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

  • Synthesis Methods : Research on the synthesis of ortho-nitrophenylboronic acids, which are functionally similar to 2-(Aminomethyl)-5-nitrophenylboronic acid, outlines a facile and convenient method for creating these compounds, expanding the potential for various applications (Collibee & Yu, 2005).

  • Anticancer Activity : Compounds derived from 2-nitrophenylboronic acid, related to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been investigated for their potential in cancer chemotherapy. Studies on derivatives such as 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine show promising antitumor activities (Jen, 1965).

  • Corrosion Inhibition : Derivatives of 2-(Aminomethyl)-5-nitrophenylboronic acid, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, have been shown to inhibit the corrosion of stainless steel in acidic environments. This highlights their potential application in materials science and engineering (Ehsani et al., 2014).

  • Detection of Hydrogen Peroxide in Foods : Nitrophenylboronic acids, similar to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been developed as chemoselective probes to detect hydrogen peroxide in foods and agricultural products. This could have significant implications for food safety and quality control (Lu et al., 2011).

  • Saccharide Transport : Studies on lipophilic 2-(aminomethyl)-phenylboronic acids demonstrate their potential in transporting saccharides across membranes, with applications in biochemistry and molecular biology (Duggan et al., 2008).

  • Malaria Treatment : Derivatives of 2-nitrophenylboronic acid, closely related to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been synthesized and tested for their efficacy against malaria. This opens avenues for new therapeutic agents in treating tropical diseases (Görlitzer et al., 2006).

Safety And Hazards

The safety and hazards associated with a boronic acid would depend on its specific structure . In general, boronic acids should be handled with care, as they can be harmful if swallowed, inhaled, or if they come into contact with the skin .

properties

IUPAC Name

[2-(aminomethyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZXZUOCPVLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675155
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-nitrophenylboronic acid

CAS RN

1217500-83-8
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Zhang, MD Losego, PV Braun - Chemistry of Materials, 2013 - ACS Publications
Phenylboronic acids (PBAs) are being considered for glucose sensing and controlled insulin release, because of their affinity for diol-containing molecules. The interaction of …
Number of citations: 199 pubs.acs.org

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